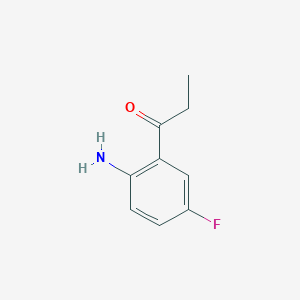

1-(2-Amino-5-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(2-amino-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJFOEJSNHHSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Amino-5-fluorophenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline (CAS#371-40-4) and propionitrile (CAS#107-12-0).

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature settings to ensure the desired product is obtained.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Amino-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2-Amino-5-fluorophenyl)propan-1-ol.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-5-fluorophenyl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Storage : Requires storage in a dark place under inert atmosphere at 2–8°C .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and functional attributes of 1-(2-amino-5-fluorophenyl)propan-1-one with its analogs:

Electronic and Steric Effects :

- Methylamino in 4-FMC (vs. primary amino in the target compound) reduces hydrogen-bonding capacity but enhances lipid solubility, contributing to its psychoactive properties .

- Chloro and trifluoro substituents (e.g., in and ) increase lipophilicity, impacting bioavailability and metabolic stability .

Biological Activity

1-(2-Amino-5-fluorophenyl)propan-1-one, also known by its CAS number 124623-14-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological effects. We will also include comparative analyses with structurally similar compounds and highlight case studies that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-5-fluorophenyl)propan-1-one is C9H10FN. The presence of the fluorine atom in the para position of the phenyl ring is significant, as it can enhance the compound's biological activity through improved binding affinity to various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that 1-(2-Amino-5-fluorophenyl)propan-1-one exhibits notable antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : In vitro tests against both Gram-positive and Gram-negative bacteria revealed MIC values ranging from 6 to 12 μg/mL, indicating strong antimicrobial potential compared to conventional treatments .

Anticancer Effects

The compound has shown promising results in anticancer research:

- Cytotoxicity : A study on human leukemia cells reported an IC50 value of approximately 0.5 μM, suggesting potent cytotoxicity. This indicates that the compound could serve as a therapeutic agent in oncology by inhibiting cancer cell proliferation .

- Mechanism of Action : The anticancer effects are believed to be mediated through modulation of apoptosis pathways and cell cycle regulation. Ongoing research aims to elucidate the specific enzymes and pathways involved in these processes.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors makes it a candidate for neuropharmacological studies:

- Potential Applications : Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders. The fluorine substitution enhances selectivity towards certain receptors, potentially leading to fewer side effects compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Amino-5-fluorophenyl)propan-1-one, we compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(2-fluorophenyl)propan-1-ol | Different fluorine position | Moderate antimicrobial activity |

| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Lower anticancer efficacy |

| 2-Amino-3-(4-bromophenyl)propan-1-ol | Bromine substitution | Enhanced enzyme inhibition |

The positioning of the fluorine atom significantly influences both the chemical reactivity and biological properties of these compounds.

Antimicrobial Activity Study

A recent investigation published in MDPI evaluated the antimicrobial efficacy of 1-(2-Amino-5-fluorophenyl)propan-1-one against various bacterial strains. The results confirmed its strong inhibitory effects, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

In another study focused on human leukemia cells, the compound exhibited significant cytotoxicity with an IC50 value around 0.5 μM. This highlights its potential role in cancer therapy, warranting further exploration into its mechanisms and efficacy against different cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.